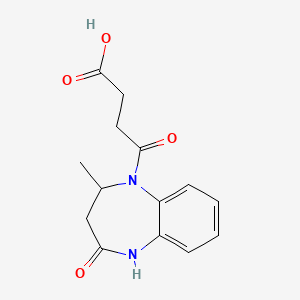

4-(2-甲基-4-氧代-2,3,4,5-四氢-1H-1,5-苯并二氮杂卓-1-基)-4-氧代丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

- The compound is a derivative within the benzodiazepine class, a group of compounds known for their varied chemical and pharmacological properties.

Synthesis Analysis

- Methodologies for Synthesis : The synthesis of benzodiazepine derivatives often involves multicomponent reactions or condensation processes, providing efficient pathways for the creation of complex structures (Marcaccini et al., 2003).

- Synthetic Variations : Various approaches, like Ugi four-component condensation and Passerini three-component reaction, have been used to synthesize related compounds (Marcaccini et al., 2003).

Molecular Structure Analysis

- Structural Confirmation : Techniques like IR, NMR, and X-ray diffraction studies are pivotal in confirming the structure of benzodiazepine derivatives (Raju et al., 2015).

- Molecular Properties : Analysis such as HOMO and LUMO are used to determine charge transfer within these molecules (Raju et al., 2015).

Chemical Reactions and Properties

- Reactivity : Benzodiazepine derivatives exhibit diverse reactivity profiles, forming various products under different reaction conditions (Shaabani et al., 2009).

- Chemical Transformations : These compounds can undergo transformations such as cyclizations and reactions with isocyanides, leading to a variety of structures (Shaabani et al., 2009).

Physical Properties Analysis

- Spectral Data : Spectroscopic methods like FT-IR and NMR are crucial for understanding the physical properties of these compounds (Raju et al., 2015).

Chemical Properties Analysis

- Electronic Structure : Studies on the electronic structure, including hyperpolarizability and molecular electrostatic potential, provide insights into the chemical behavior of these compounds (Raju et al., 2015).

科学研究应用

杂环化合物的多组分反应这种化学结构的主要应用之一是通过多组分反应合成杂环化合物。例如,分子内 Ugi 四组分缩合和 Passerini 三组分反应已被用于合成六氢-1,4-噻氮杂卓-5-酮和 1,4-苯并噻氮杂卓-5-酮,展示了该化合物在化学合成过程中的多功能性 (Marcaccini、Miguel、Torroba 和 García-Valverde,2003 年)。

细胞系中的凋亡诱导涉及这种化合物的另一个重要研究领域是其在凋亡诱导中的作用。具体来说,4-甲硫基-2-氧代丁酸是一种结构相关的化合物,已被证明可以剂量依赖性地抑制几种人细胞系的生长,并独立于鸟氨酸脱羧酶下调引起凋亡。这凸显了其在癌症治疗中作为治疗应用的潜力 (Tang、Kadariya、Murphy 和 Kruger,2006 年)。

乙醇酸氧化酶的抑制研究还针对 4-取代 2,4-二氧代丁酸的衍生物对乙醇酸氧化酶的抑制作用进行了研究,证明了该化合物在治疗与乙醛酸代谢相关的疾病方面的潜力。这项研究为开发治疗原发性高草酸尿等疾病的新疗法开辟了道路 (Williams、Eichler、Randall、Rooney、Cragoe、Streeter、Schwam、Michelson、Patchett 和 Taub,1983 年)。

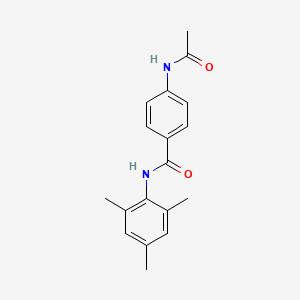

光谱表征和分子对接进一步的研究包括 4-[(3-乙酰苯基)氨基]-2-亚甲基-4-氧代丁酸的光谱表征和分子对接研究,深入了解该化合物的电子结构和与生物靶标的潜在相互作用。这对于开发新药和在分子水平上了解其作用机制至关重要 (Raju、Panicker、Nayak、Narayana、Sarojini、Alsenoy 和 Al‐Saadi,2015 年)。

苯并二氮杂卓衍生物的合成该化合物的骨架可作为合成具有潜在药理活性的各种苯并二氮杂卓衍生物的构建模块,包括抗焦虑、抗心律失常和加压素拮抗剂作用。这突出了其在制药行业开发新治疗剂中的重要性 (Shaabani、Rezayan、Keshipour、Sarvary 和 Ng,2009 年)。

属性

IUPAC Name |

4-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-9-8-12(17)15-10-4-2-3-5-11(10)16(9)13(18)6-7-14(19)20/h2-5,9H,6-8H2,1H3,(H,15,17)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTNUAKIEVYNBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=CC=CC=C2N1C(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-chlorophenoxy)methyl]-5-(4-ethyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5541855.png)

![4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541863.png)

![3-(1-methylbutyl)-8-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5541865.png)

![N-(2-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541873.png)

![(1S*,5R*)-6-benzyl-3-[(5-methyl-2-pyrazinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541881.png)

![(4R)-4-[(cyclohexylcarbonyl)amino]-N-isopropyl-1-(3-thienylmethyl)-L-prolinamide](/img/structure/B5541882.png)

![N,N-dimethyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5541897.png)

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5541921.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5541930.png)

![10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5541931.png)